

An In-depth Technical Guide to 4-(2-Methylimidazol-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(2-Methylimidazol-1-ylmethyl)phenylamine

Cat. No.: B1353965

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(2-Methylimidazol-1-ylmethyl)phenylamine**, a heterocyclic amine belonging to the N-substituted imidazole class. Due to the structural motifs present, this compound and its derivatives are of significant interest in medicinal chemistry and drug discovery. This document consolidates available chemical data, outlines a plausible synthetic pathway, and discusses the potential biological context based on the activities of structurally related compounds.

Core Compound Identification and Structure

The IUPAC name for the compound is **4-(2-Methylimidazol-1-ylmethyl)phenylamine**. It consists of a 2-methylimidazole ring linked via a methylene bridge from its N1-position to the C4-position of an aniline (phenylamine) ring.

The structure is represented by the SMILES string Cc1nccn1Cc2ccc(N)cc2.

Table 1: Chemical Identifiers and Properties

Identifier	Value
IUPAC Name	4-(2-Methylimidazol-1-ylmethyl)phenylamine
Synonyms	{4-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}amine, 4-[(2-methyl-1H-imidazol-1-yl)methyl]aniline
CAS Number	772311-98-5
Molecular Formula	C ₁₁ H ₁₃ N ₃
Molecular Weight	187.24 g/mol
InChI Key	KWSBIEFIWQOXTF-UHFFFAOYSA-N

| Physical Form | Solid |

Table 2: Safety and Hazard Information

Hazard Type	Classification
GHS Pictogram	Skull and crossbones (GHS06)
Signal Word	Danger
Hazard Statement	H301: Toxic if swallowed
Precautionary Statement	P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician

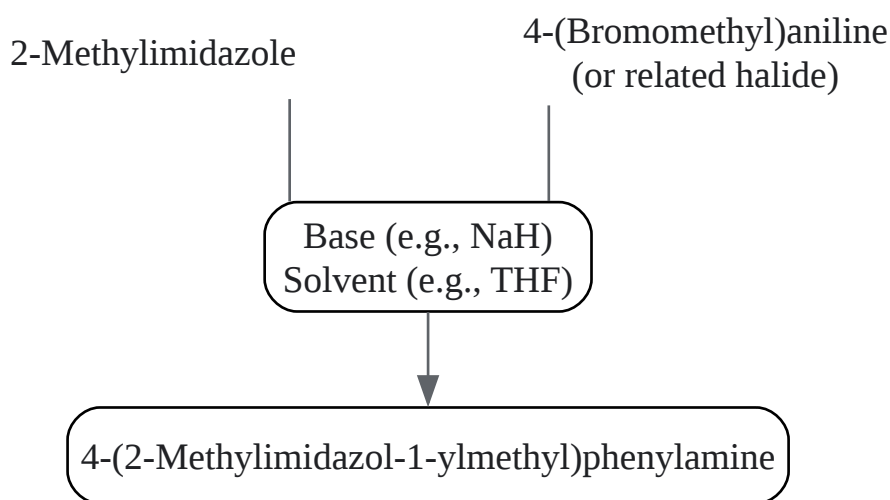
| Hazard Class | Acute Toxicity 3 (Oral) |

Note: Sigma-Aldrich provides this product for early discovery research and does not collect extensive analytical data. The buyer is responsible for confirming the product's identity and purity.

Experimental Protocols: Synthesis

While a specific, detailed protocol for the synthesis of **4-(2-Methylimidazol-1-ylmethyl)phenylamine** is not readily available in peer-reviewed literature, a plausible and efficient method is the N-alkylation of 2-methylimidazole. This is a fundamental and widely used transformation in the synthesis of N-substituted imidazoles. The following protocol is adapted from established procedures for similar N-alkylation reactions.

Proposed Synthetic Route: The synthesis involves the nucleophilic substitution reaction between the sodium salt of 2-methylimidazole and 4-(chloromethyl)aniline or a related benzyl halide derivative. A base is required to deprotonate the imidazole, increasing its nucleophilicity.



[Click to download full resolution via product page](#)

Fig 1. Proposed reaction scheme for synthesis.

Detailed Protocol: N-Alkylation of 2-Methylimidazole

This protocol employs sodium hydride (NaH) as a strong base in an anhydrous solvent like tetrahydrofuran (THF).

Materials:

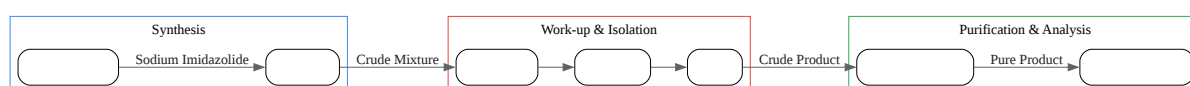
- 2-Methylimidazole (1.0 eq)
- Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
- 4-(Bromomethyl)aniline hydrobromide (or corresponding protected aniline derivative) (1.0 eq)

- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Deprotonation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 eq) in anhydrous THF. Cool the suspension to 0°C using an ice bath.
- Add a solution of 2-methylimidazole (1.0 eq) in anhydrous THF dropwise to the NaH suspension.
- Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen gas evolution ceases, indicating the formation of the sodium imidazolide salt.
- Alkylation: Cool the reaction mixture back to 0°C and add a solution of 4-(bromomethyl)aniline hydrobromide (1.0 eq) in anhydrous THF dropwise. Note: If using a protected aniline, the protecting group may need to be removed in a subsequent step.
- Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Carefully quench the reaction by the dropwise addition of saturated aqueous NH_4Cl solution at 0°C .
- Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
- Combine the organic layers and wash with water, followed by brine.

- Purification: Dry the organic phase over anhydrous MgSO_4 , filter, and evaporate the solvent in vacuo to yield the crude product.
- Purify the resulting residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).
- Characterization: Confirm the identity and purity of the final product using techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.



[Click to download full resolution via product page](#)

Fig 2. General experimental workflow for synthesis and purification.

Biological Context and Potential Applications

Specific biological activity and mechanism of action data for **4-(2-Methylimidazol-1-ylmethyl)phenylamine** are not extensively documented in the public domain. However, the benzimidazole scaffold (a related bicyclic structure) and N-substituted imidazoles are recognized as "privileged structures" in medicinal chemistry.^[1] They are key components in numerous FDA-approved drugs and clinical candidates.

Anticancer and Antimicrobial Potential:

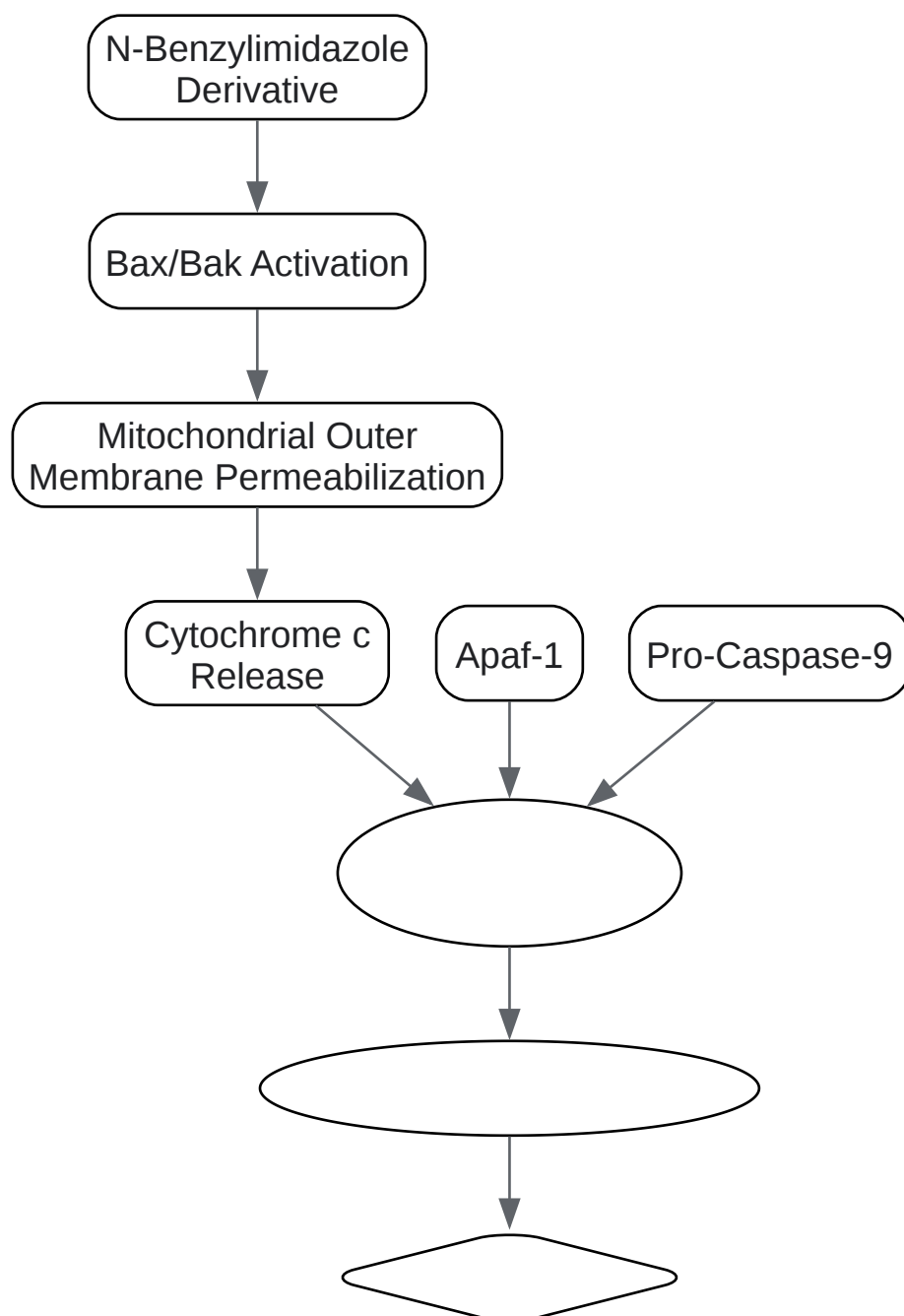
- Anticancer Activity: Benzimidazole derivatives have shown significant potential as anticancer agents, targeting a variety of mechanisms.^{[2][3]} These include the inhibition of protein kinases (e.g., CDK4/6, Aurora B kinase), disruption of microtubule polymerization, and inhibition of DNA repair enzymes like PARP.^{[4][5]} The primary outcomes of these interactions are often the arrest of the cell cycle and the induction of apoptosis (programmed cell death).^[1]

- Antimicrobial Activity: N-alkylated imidazole derivatives have been synthesized and investigated for their antibacterial and antifungal properties.[6] Their activity is often linked to the disruption of microbial cell membranes or the inhibition of essential enzymes, such as dihydrofolate reductase.[2]

Given its structure, **4-(2-Methylimidazol-1-ylmethyl)phenylamine** serves as a valuable scaffold for developing novel therapeutic agents targeting these pathways.

Plausible Signaling Pathway: Induction of Apoptosis

Based on the known activities of related benzimidazole compounds, a plausible mechanism for anticancer activity is the induction of the intrinsic (mitochondrial) apoptosis pathway. This pathway is a critical target in cancer therapy.



[Click to download full resolution via product page](#)

Fig 3. Representative intrinsic apoptosis pathway targeted by imidazole-class compounds.

This guide provides a foundational understanding of **4-(2-Methylimidazol-1-ylmethyl)phenylamine** for research and development purposes. Its structural features make it a compelling candidate for further investigation, particularly in the synthesis of derivative libraries for screening against various therapeutic targets in oncology and infectious diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(2-Methylimidazol-1-ylmethyl)phenylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1353965#4-2-methylimidazol-1-ylmethyl-phenylamine-iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com